

Solubility Profile of Levofloxacin Hydrate in Organic Solvents: A Technical Guide

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Compound of Interest		
Compound Name:	Levofloxacin Hydrate	
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This in-depth technical guide provides a comprehensive overview of the solubility of **levofloxacin hydrate** in various organic solvents. Understanding the solubility of this potent fluoroquinolone antibiotic is critical for its formulation, purification, and the development of effective drug delivery systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility of Levofloxacin Hydrate

The solubility of **levofloxacin hydrate** in organic solvents is influenced by factors such as the polarity of the solvent and the temperature. The following table summarizes available quantitative data. It is important to note that solubility can vary between different studies and experimental conditions.



Organic Solvent	Temperature (°C)	Solubility (mg/mL)	Citation(s)
Ethanol	Not Specified	~ 1	[1]
Ethanol	Not Specified	10	[2][3]
Dimethyl Sulfoxide (DMSO)	Not Specified	~ 25	[1]
Dimethyl Sulfoxide (DMSO)	Not Specified	50	[3]
Dimethylformamide (DMF)	Not Specified	~ 30	[1]

Note: The search for a comprehensive dataset of **levofloxacin hydrate** solubility in a wider range of organic solvents at varying temperatures, such as in 1-propanol, 2-propanol, 1-butanol, acetic acid, and ethyl acetate, did not yield a publicly accessible source with full quantitative data tables.

Experimental Protocols

The determination of solubility is a fundamental aspect of pre-formulation studies. The following are detailed methodologies for two common experimental techniques used to determine the solubility of active pharmaceutical ingredients like **levofloxacin hydrate**.

Gravimetric Method (Shake-Flask Method)

The gravimetric, or shake-flask, method is a widely used technique for determining the equilibrium solubility of a compound. It relies on the direct measurement of the solute's mass in a saturated solution.

Materials and Apparatus:

- Levofloxacin Hydrate powder
- Selected organic solvent
- Conical flasks or sealed vials

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- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Oven for drying

Procedure:

- Preparation: Add an excess amount of levofloxacin hydrate powder to a series of conical flasks or vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
- Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 μm) to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.
- Analysis: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the clear, saturated filtrate into the pre-weighed dish and record the combined weight.
- Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the **levofloxacin hydrate**.
- Final Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it again. The difference between this final weight and the initial weight of the empty dish gives the mass of the dissolved **levofloxacin hydrate**.
- Calculation: The solubility is then calculated, typically in mg/mL or g/100g of solvent.



UV-Vis Spectrophotometry Method

This method determines the concentration of a solute in a saturated solution by measuring its absorbance of ultraviolet-visible light and comparing it to a standard calibration curve.

Materials and Apparatus:

- Levofloxacin Hydrate powder
- Selected organic solvent
- · Volumetric flasks and pipettes
- Orbital shaker or magnetic stirrer with temperature control
- UV-Vis Spectrophotometer
- Filtration apparatus
- Cuvettes (quartz for UV range)

Procedure:

- Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a
 saturated solution of levofloxacin hydrate in the desired organic solvent and separate the
 clear supernatant.
- Preparation of Standard Solutions and Calibration Curve:
 - Prepare a stock solution of levofloxacin hydrate of a known concentration in the same organic solvent.
 - From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for levofloxacin (approximately 299 nm) using the organic solvent as a blank.[1]

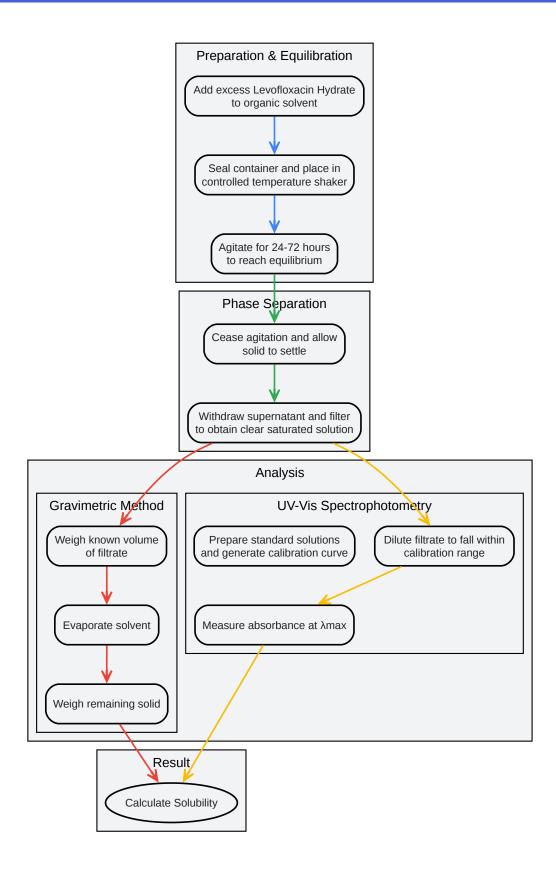


- Plot a calibration curve of absorbance versus concentration.
- Sample Analysis:
 - Take a precise volume of the saturated filtrate and dilute it with the organic solvent to a concentration that falls within the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample at the same λmax.
- Calculation: Use the equation of the line from the calibration curve to determine the
 concentration of the diluted sample. Then, account for the dilution factor to calculate the
 concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of **levofloxacin hydrate**.





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Caption: Experimental workflow for solubility determination.



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